N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide involves various chemical pathways, including the use of specific reagents and conditions to introduce the iodopyridinyl group into the propanamide structure. For instance, analogous compounds such as N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide have been synthesized through reductive amination reactions, highlighting the versatility of dimethylpropanamide derivatives in synthesizing ligands with varied functional groups (Cheruzel et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, such as 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, has been determined through X-ray diffraction. These studies reveal intricate details about the crystal packing, hydrogen bonding, and molecular conformation, providing insights into how the iodopyridinyl group influences the overall structure (Hanuza et al., 1997).
Scientific Research Applications
Synthesis Applications
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide and its related compounds have been utilized as versatile reagents in synthetic chemistry. For instance, Cheruzel et al. (2011) describe N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide as a useful synthon for reductive amination reactions with primary and secondary amines, leading to a series of ligands with varied functional groups. This process is instrumental in developing complex molecules for various scientific applications, indicating the compound's utility in creating complex organic molecules with precise structural configurations (Cheruzel et al., 2011).
Catalysis and Chemical Reactions
The compound's derivatives have also been significant in catalysis and chemical reactions. Takács et al. (2007) explored the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 3-iodopyridine, to synthesize N-substituted nicotinamide-related compounds. These findings demonstrate the compound's role in facilitating crucial chemical transformations, further emphasizing its relevance in chemical synthesis and potential pharmaceutical applications (Takács et al., 2007).
Structural Studies
In addition to its synthetic applications, the compound and its analogs have been subjects of structural studies. The crystal structure of 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, for instance, has been determined, providing insights into molecular disorder and intermolecular interactions, which are crucial for understanding the material's properties and potential applications in various scientific fields (Hanuza et al., 1997).
Safety and Hazards
Future Directions
While specific future directions for “N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide” are not available, research into related compounds such as pyrazolo[3,4-b]pyridines is ongoing. These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .
Mechanism of Action
N-(4-Iodopyridin-3-yl)pivalamide, also known as N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, is a chemical compound with the formula C10H13IN2O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
N-(4-Iodopyridin-3-yl)pivalamide exhibits high gastrointestinal (GI) absorption, indicating good oral bioavailability . It is also permeable to the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) activity .
properties
IUPAC Name |
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRKADKNFCJKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440130 | |
Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Iodopyridin-3-yl)pivalamide | |
CAS RN |
113975-32-9 | |
Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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